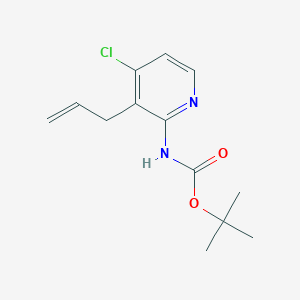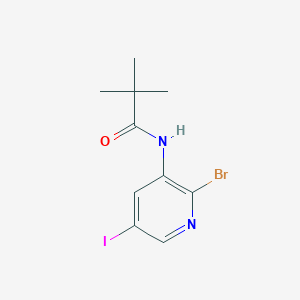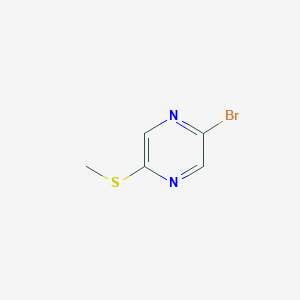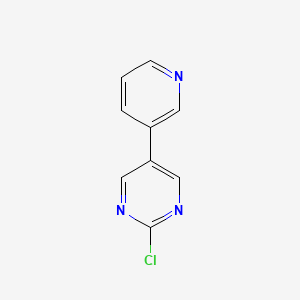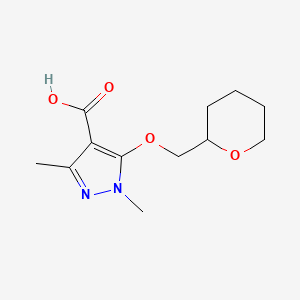
1,3-dimethyl-5-(oxan-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Research
One notable application of pyrazole derivatives, similar to 1,3-dimethyl-5-(oxan-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid, is in cancer research. A study on Y-700, a closely related compound, revealed its effectiveness as an inhibitor of xanthine oxidase. This inhibition was associated with a suppression in the development of colon cancer precursor lesions and a reduction in cell proliferation in treated mice, suggesting potential utility in preventing colon tumorigenesis (Hashimoto et al., 2005).
Crystallography and Material Science
Another research area involves the study of crystal structures for drug design and material science applications. For instance, the synthesis and crystallographic analysis of derivatives like 4-(oxiran-2-ylmethoxy) benzoic acid offer insights into the molecular conformations and potential interactions of similar pyrazole-based compounds, contributing to the development of new materials or pharmaceutical agents (Obreza & Perdih, 2012).
Organic Synthesis and Drug Development
Further, pyrazole and its derivatives are essential in organic chemistry and drug development, offering pathways to synthesize compounds with various pharmacological activities. For example, research on the rapid synthesis of pyrazol-4-yl propanoic acids, which are precursors to numerous biologically active molecules, highlights the versatility and importance of pyrazole derivatives in medicinal chemistry (Reddy & Rao, 2006).
Electrochemiluminescence and Sensing Technologies
Moreover, pyrazole derivatives are investigated for their electrochemiluminescence properties, opening avenues for their use in sensing technologies and electronic devices. A study demonstrated that complexes based on pyrazolecarboxylic metal organic frameworks exhibit highly intense electrochemiluminescence, suggesting applications in bioimaging and biosensing (Feng et al., 2016).
Antimicrobial and Pharmacological Activities
Lastly, pyrazole derivatives have been synthesized and tested for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Shubhangi et al., 2019).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(oxan-2-ylmethoxy)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-10(12(15)16)11(14(2)13-8)18-7-9-5-3-4-6-17-9/h9H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUJTINVIRSXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OCC2CCCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
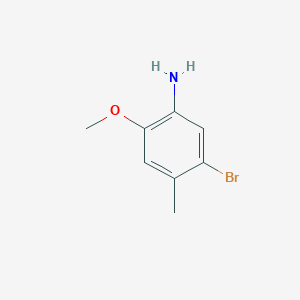
![2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol](/img/structure/B1521379.png)

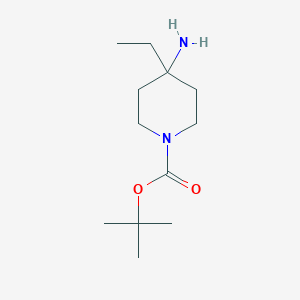
![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)
